Icaridin
Overview
Description
It is a member of the piperidine chemical family and is known for its effectiveness against a broad range of arthropods, including mosquitoes, ticks, gnats, flies, and fleas . Developed by Bayer in the 1980s, icaridin is almost colorless and odorless, making it a preferred choice over other repellents like DEET .
Mechanism of Action
Target of Action
Icaridin, also known as Pthis compound, is a cyclic amine and a member of the piperidine chemical family . The primary targets of this compound are the sensory hairs on the antennae of insects . It is presumed that this compound interacts with the olfactory system of insects, which consists of odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .
Mode of Action
It is presumed that this compound interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction disrupts the insect’s ability to detect its prey, making them less likely to bite .
Biochemical Pathways
It is known that this compound interferes with the normal functioning of the insect’s olfactory system, which plays a crucial role in host detection .
Pharmacokinetics
When applied to the skin, less than 6% of the this compound is absorbed . This low absorption rate contributes to its safety profile, making it suitable for long-term use in adults .
Result of Action
The primary result of this compound’s action is the repulsion of insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas . By disrupting the insect’s olfactory system, this compound makes the host unrecognizable to the insect, thereby preventing bites and potential transmission of insect-borne diseases .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, its effectiveness can be reduced in high-humidity environments due to increased perspiration. This compound is considered to be highly effective in various environments and against a broad range of arthropods . It is almost colorless and odorless, making it suitable for use in various settings .
Biochemical Analysis
Biochemical Properties
Icaridin is expected to stimulate the sensory hairs on the antennae of insects .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an insect repellent. It is suggested that this compound may bind to odorant binding protein 1 (AgamOBP1) at different binding sites . A study demonstrated that this compound inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN) .
Molecular Mechanism
It is presumed that it interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction involves odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .
Temporal Effects in Laboratory Settings
This compound has been examined for efficacy in a wide range of field and laboratory tests . The performance of this compound containing repellent products depends on the level of this compound in the formulated product .
Dosage Effects in Animal Models
In an animal study, dermal application of this compound at doses of either 20 mg/kg or 200 mg/kg resulted in plasma concentrations ranging from 0.5 μg/ml for males and 0.8-1.6 μg/ml for females in the 20 mg/kg test group, and 4.48 μg/ml in male rats and 1.70 μg/ml and female rats in the 200 mg/kg test group .
Metabolic Pathways
There is limited data on the metabolism and resulting metabolites of this compound; however, it is estimated that this compound undergoes phase I metabolic reactions involving 2-methylpropyl side chain or the piperidine ring being hydroxylated .
Transport and Distribution
In a rat study, dermal application of this compound resulted in plasma concentrations that varied with the dosage . This suggests that this compound is transported and distributed within the body following dermal application.
Subcellular Localization
Given its role as an insect repellent, it is likely that its primary site of action is on the sensory hairs of insect antennae .
Preparation Methods
The synthesis of icaridin involves several steps:
Hydrogenation Reduction: 2-pyridineethanol is converted into 2-piperidineethanol using low-pressure catalytic hydrogenation with active nickel as a catalyst.
Formation of sec-butyl alcohol chloroformate: Isobutanol reacts with chloroform chloroformate or triphosgene under the catalysis of an organic base.
Chemical Reactions Analysis
Icaridin undergoes several types of chemical reactions:
Oxidation: The hydroxyethyl side chain of this compound can be oxidized to form a carbonyl group.
Hydroxylation: The 2-methylpropyl side chain or the piperidine ring can be hydroxylated during phase I metabolic reactions.
Common reagents used in these reactions include oxidizing agents for oxidation and hydroxylation processes. The major products formed from these reactions are oxidized or hydroxylated derivatives of this compound .
Scientific Research Applications
Icaridin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the behavior of piperidine derivatives.
Comparison with Similar Compounds
Icaridin is often compared with other insect repellents such as DEET, p-menthan-diol, and IR 3535 . While DEET is known for its long-lasting protection, it can cause skin irritation and damage to plastics and synthetics . This compound, on the other hand, is odorless, non-greasy, and does not dissolve plastics, making it a more user-friendly option . Additionally, this compound has been found to be as effective as DEET at a 20% concentration without the associated irritation .
Similar compounds include:
- DEET (N,N-Diethyl-meta-toluamide)
- p-menthan-diol
- IR 3535 (Ethyl butylacetylaminopropionate)
This compound stands out due to its lower toxicity and user-friendly properties .
Properties
IUPAC Name |
butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHULAHOXSSASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)N1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034227 | |
Record name | Icaridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
Record name | Picaridin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6710 | |
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Boiling Point |
296 °C, BP: 208 °C at 1013 hPa | |
Record name | Icaridin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14074 | |
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Record name | PICARIDIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble, In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C, In water, 8.2X10+3 mg/L at 20 °C, pH 4-9, In acetone, 7520 g/L at 20 °C | |
Record name | Icaridin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | PICARIDIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.07 at 20 °C | |
Record name | PICARIDIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00044 [mmHg], VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C, 4.43X10-4 mm Hg at 25 °C | |
Record name | Picaridin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6710 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | PICARIDIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The exact mechanism and target molecules of icaridin repelling insects are not fully understood; it is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect's inability to recognize its host's cues. It is also suggested that icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites. A study demonstrated that icaridin inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN)., DEET, 2-undecanone (2-U), IR3535 and Picaridin are widely used as insect repellents to prevent interactions between humans and many arthropods including mosquitoes. Their molecular action has only recently been studied, yielding seemingly contradictory theories including odorant-dependent inhibitory and odorant-independent excitatory activities on insect olfactory sensory neurons (OSNs) and odorant receptor proteins (ORs). Here we characterize the action of these repellents on two Aedes aegypti ORs, AaOR2 and AaOR8, individually co-expressed with the common co-receptor AaOR7 in Xenopus oocytes; these ORs are respectively activated by the odors indole (AaOR2) and (R)-(-)-1-octen3-ol (AaOR8), odorants used to locate oviposition sites and host animals. In the absence of odorants, DEET activates AaOR2 but not AaOR8, while 2-U activates AaOR8 but not AaOR2; IR3535 and Picaridin do not activate these ORs. In the presence of odors, DEET strongly inhibits AaOR8 but not AaOR2, while 2-U strongly inhibits AaOR2 but not AaOR8; IR3535 and Picaridin strongly inhibit both ORs. These data demonstrate that repellents can act as olfactory agonists or antagonists, thus modulating OR activity, bringing concordance to conflicting models. | |
Record name | Icaridin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14074 | |
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Color/Form |
Colorless liquid | |
CAS No. |
119515-38-7 | |
Record name | Icaridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119515-38-7 | |
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Record name | Icaridin [INN] | |
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Record name | Icaridin | |
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URL | https://www.drugbank.ca/drugs/DB14074 | |
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Record name | Icaridin | |
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Record name | sec-butyl 2-(2-hydroxyethyl)piperidine-1- carboxylate/Icaridine (Icaridine) | |
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Record name | 1-Piperidinecarboxylic Acid, 2-(2-hydroxyethyl)-, 1-methylpropylester | |
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Record name | ICARIDIN | |
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Record name | PICARIDIN | |
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Melting Point |
< -170, < -170 °C | |
Record name | Icaridin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | PICARIDIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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